N-Benzylcyclopropanecarboxamide
Overview
Description
N-Benzylcyclopropanecarboxamide is a chemical compound with the molecular formula C11H13NO and a molecular weight of 175.2 . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy and X-ray crystallography . These techniques provide detailed information about the atomic arrangement and bonding within the molecule.Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can undergo controlled ring-opening polymerization . The exact nature of these reactions and their outcomes can vary depending on the conditions and reactants used .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. These properties include hardness, topography, hydrophilicity, and others, which are known to be important parameters in the biological evaluation of materials .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
N-Benzylcyclopropanecarboxamide and its derivatives have been studied for their potential in various therapeutic applications. For instance, the synthesis and evaluation of heterocyclic carboxamides, including this compound derivatives, have been explored for their potential antipsychotic properties. These compounds have shown promising results in vitro for binding to dopamine and serotonin receptors, indicating their potential use in treating psychiatric disorders (Norman, Navas, Thompson, & Rigdon, 1996).
Chemical Stability and Enzymatic Hydrolysis
Research on the chemical stability and enzymatic hydrolysis of various N-acyl and N-alkoxycarbonyl derivatives of this compound provides insights into their suitability as prodrugs. The stability of these compounds in aqueous solutions and their enzymatic hydrolysis in human plasma have been studied, shedding light on their potential pharmaceutical applications (Kahns & Bundgaard, 1991).
Supramolecular Chemistry and Nanotechnology Applications
The compound has been identified as a key moiety in benzene-1,3,5-tricarboxamides (BTAs), which have significant applications in supramolecular chemistry, nanotechnology, and biomedical fields. These BTAs, featuring this compound, assemble into nanometer-sized rod-like structures stabilized by hydrogen bonding, promising for various technological and biomedical applications (Cantekin, De Greef, & Palmans, 2012).
Applications in Synthesis of Novel Molecules
This compound derivatives have been utilized in the synthesis of new molecular structures. For example, their role in the synthesis of polycyclic amides through Rh-catalyzed oxidative coupling demonstrates their versatility in creating complex molecular architectures, which could have implications in materials science and pharmaceutical chemistry (Song, Chen, Pan, Crabtree, & Li, 2010).
Mechanism of Action
The mechanism of action of N-Benzylcyclopropanecarboxamide is not well-documented in the literature. It is likely to depend on the specific context in which the compound is used. For instance, in the context of drug action, the mechanism of action often involves interactions with biological targets .
Properties
IUPAC Name |
N-benzylcyclopropanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c13-11(10-6-7-10)12-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPETWIRCSJXPAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340959 | |
Record name | N-Benzylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35665-25-9 | |
Record name | N-Benzylcyclopropanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60340959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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